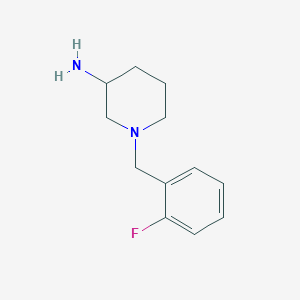

1-(2-Fluorobenzyl)piperidin-3-amine

Description

1-(2-Fluorobenzyl)piperidin-3-amine is a piperidine derivative featuring a 2-fluorobenzyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter transporters, such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . Its synthesis typically involves nucleophilic substitution or reductive amination, with characterization via NMR (¹H, ¹³C, ¹⁹F) confirming the substitution pattern and purity .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXDUNOKGHEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with fluorobenzyl halides. One common method includes the nucleophilic substitution reaction where piperidin-3-amine reacts with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including 1-(2-Fluorobenzyl)piperidin-3-amine. Research indicates that compounds with piperidine structures can enhance cytotoxicity and apoptosis induction in cancer cell lines. Specifically, modifications to the piperidine framework have been shown to improve interaction with protein binding sites, thereby enhancing their efficacy against tumors like hypopharyngeal cancer .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological effects. Piperidine derivatives are known to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders such as Alzheimer's disease. Studies suggest that piperidine-based compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby potentially improving cognitive function .

Antidepressant and Psychostimulant Properties

Research into the structure-activity relationship of piperidine derivatives has revealed their potential as atypical dopamine uptake inhibitors. This property could make this compound a candidate for treating conditions like depression and attention deficit hyperactivity disorder (ADHD), where modulation of dopamine levels is crucial .

Case Study 1: Anticancer Research

A study investigated the anticancer activity of various piperidine derivatives, including this compound. The findings indicated that this compound exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The study emphasized the importance of structural modifications in increasing biological activity .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of piperidine derivatives. The study demonstrated that compounds incorporating piperidine structures showed promise in inhibiting cholinesterases, which are critical targets in Alzheimer's disease therapy. The introduction of fluorine atoms was noted to enhance brain penetration and selectivity for these enzymes .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzyl group enhances the compound’s ability to bind to specific sites, potentially modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1-(2-fluorobenzyl)piperidin-3-amine are influenced by its substitution pattern. Below is a detailed comparison with analogs differing in fluorobenzyl positioning, piperidine ring substitution, or functional group modifications.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Fluorine Position Impact :

- The 2-fluorobenzyl group in this compound enhances DAT affinity compared to its 4-fluorobenzyl analog. Electron-withdrawing fluorine at the ortho position likely stabilizes receptor interactions .

- In contrast, 1-(4-fluorobenzyl)piperidin-3-amine shows reduced potency, suggesting steric or electronic hindrance at the para position disrupts binding .

No biological data exists for this variant, but it is commonly used as a synthetic intermediate .

Diastereomeric Effects :

- Enantiomers of 3,6-disubstituted piperidines (e.g., S,S-(-)-19a) demonstrate stark differences in DAT affinity. The S,S configuration achieves an IC₅₀ of 11.3 nM, rivaling the potency of GBR 12909, a DAT reference compound. This highlights the importance of stereochemistry in activity .

Heterocyclic vs. Benzyl Substitutions :

- Replacing the benzyl group with heterocycles (e.g., pyrazinyl in 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride) reduces DAT affinity but improves solubility due to the dihydrochloride salt form .

Biological Activity

1-(2-Fluorobenzyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a fluorobenzyl group. This structure enhances its interaction with biological targets, making it a valuable scaffold in drug design. Its chemical formula is CHFN, and it exhibits properties that make it suitable for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It may function as an agonist or antagonist at specific receptors, modulating their activity and influencing various physiological processes. The fluorobenzyl group is believed to enhance binding affinity to these targets, which can lead to significant biological effects.

Biological Activity Overview

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to cholinergic pathways. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

- Multi-Target Profiles : Research indicates that derivatives of this compound may exhibit multi-target profiles, inhibiting not only AChE but also other enzymes such as butyrylcholinesterase (BuChE) and fatty acid amide hydrolase (FAAH). These actions suggest potential therapeutic benefits in neurodegenerative conditions .

- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of compounds related to this compound, indicating a protective role against oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Case Study: Alzheimer's Disease Models

In a study focusing on Alzheimer's disease models, derivatives of this compound were evaluated for their ability to inhibit AChE and reduce amyloid-beta aggregation. The results indicated that certain derivatives not only inhibited AChE but also showed promise in preventing the aggregation of amyloid plaques, a hallmark of Alzheimer's pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.